molecular formula C9H9BrF2OZn B14883240 (4,5-Difluoro-2-i-propyloxyphenyl)Zinc bromide

(4,5-Difluoro-2-i-propyloxyphenyl)Zinc bromide

Cat. No.: B14883240
M. Wt: 316.4 g/mol
InChI Key: SLZFDYRBTXGXRE-UHFFFAOYSA-M
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Description

(4,5-difluoro-2-iso-propyloxyphenyl)zinc bromide, 0.50 M in THF: is an organozinc compound commonly used in organic synthesis. It is a solution of the compound in tetrahydrofuran (THF), a solvent that stabilizes the organozinc reagent. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophile.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (4,5-difluoro-2-iso-propyloxyphenyl)zinc bromide typically involves the reaction of the corresponding aryl bromide with zinc in the presence of a catalyst. The reaction is carried out in THF to ensure the solubility and stability of the organozinc compound. The general reaction scheme is as follows:

Ar-Br+ZnAr-Zn-Br\text{Ar-Br} + \text{Zn} \rightarrow \text{Ar-Zn-Br} Ar-Br+Zn→Ar-Zn-Br

Industrial Production Methods: On an industrial scale, the production of (4,5-difluoro-2-iso-propyloxyphenyl)zinc bromide involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: (4,5-difluoro-2-iso-propyloxyphenyl)zinc bromide can undergo substitution reactions with various electrophiles, such as alkyl halides and acyl chlorides, to form new carbon-carbon bonds.

    Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form biaryl compounds.

Common Reagents and Conditions:

    Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used as catalysts.

    Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc reagent.

    Temperature: Reactions are typically carried out at room temperature to moderate temperatures (20-60°C).

Major Products: The major products of these reactions are typically biaryl compounds or other substituted aromatic compounds, depending on the electrophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Material Science: It is employed in the preparation of advanced materials, such as polymers and nanomaterials.

Biology and Medicine:

    Drug Development: The compound is used in the synthesis of potential drug candidates, particularly those involving aromatic scaffolds.

    Bioconjugation: It is used in the modification of biomolecules for research and therapeutic purposes.

Industry:

    Agricultural Chemicals: It is used in the synthesis of agrochemicals, such as herbicides and pesticides.

    Electronics: It is employed in the production of organic electronic materials, including organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism by which (4,5-difluoro-2-iso-propyloxyphenyl)zinc bromide exerts its effects involves the formation of a carbon-zinc bond, which acts as a nucleophile in various reactions. The compound interacts with electrophiles to form new carbon-carbon bonds, facilitated by the presence of a palladium catalyst. The molecular targets and pathways involved include the activation of the aryl-zinc bond and the subsequent formation of the desired product through a series of catalytic cycles.

Comparison with Similar Compounds

  • (3,4-difluoro-5-iso-propyloxyphenyl)zinc bromide
  • (4,5-difluoro-2-methoxyphenyl)zinc bromide
  • (4,5-difluoro-2-ethoxyphenyl)zinc bromide

Comparison:

  • Reactivity: (4,5-difluoro-2-iso-propyloxyphenyl)zinc bromide exhibits unique reactivity due to the presence of the iso-propyloxy group, which can influence the electronic properties of the compound.
  • Stability: The compound is relatively stable in THF, making it suitable for various synthetic applications.
  • Applications: While similar compounds can be used in cross-coupling reactions, (4,5-difluoro-2-iso-propyloxyphenyl)zinc bromide is particularly favored for its efficiency and selectivity in forming biaryl compounds.

This comprehensive overview highlights the significance of (4,5-difluoro-2-iso-propyloxyphenyl)zinc bromide in various fields of research and industry. Its unique properties and versatile applications make it a valuable tool in modern synthetic chemistry.

Properties

Molecular Formula

C9H9BrF2OZn

Molecular Weight

316.4 g/mol

IUPAC Name

bromozinc(1+);1,2-difluoro-4-propan-2-yloxybenzene-5-ide

InChI

InChI=1S/C9H9F2O.BrH.Zn/c1-6(2)12-7-3-4-8(10)9(11)5-7;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

SLZFDYRBTXGXRE-UHFFFAOYSA-M

Canonical SMILES

CC(C)OC1=CC(=C(C=[C-]1)F)F.[Zn+]Br

Origin of Product

United States

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